molecular formula C16H15FN2O4S B4522678 N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Cat. No.: B4522678
M. Wt: 350.4 g/mol
InChI Key: SQRKLXXXCBQQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methanesulfonyl group, and a benzoxazine ring. Its distinct molecular configuration makes it a subject of interest for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroaniline with methanesulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include:

  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
  • N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

What sets this compound apart from these similar compounds is its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit unique pharmacological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-24(21,22)19-10-15(23-14-5-3-2-4-13(14)19)16(20)18-12-8-6-11(17)7-9-12/h2-9,15H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRKLXXXCBQQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
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N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
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N-(4-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

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